Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Overview
Description
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists. It is also used as a reagent in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate has been computed by PubChem .Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used in the synthesis of various compounds. For instance, it is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists. It is also used in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is 212.29 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 2. The exact mass is 212.152477885 g/mol .Scientific Research Applications
Application 1: Synthesis of Spirodiamine-Diarylketoxime Derivatives
- Summary of the Application : This compound is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives .
- Results or Outcomes : These derivatives are used as melanin concentrating hormone (MCH-1R) antagonists . The quantitative data or statistical analyses are not provided in the source.
Application 2: Synthesis of Dihydroisoindolecarboxamide Derivatives
- Summary of the Application : This compound is also used as a reagent in the synthesis of dihydroisoindolecarboxamide derivatives .
- Results or Outcomes : These derivatives are used as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors . The quantitative data or statistical analyses are not provided in the source.
Future Directions
properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUYAMZPJMTFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676488 | |
Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
CAS RN |
885270-86-0 | |
Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diazaspiro[3.4]octane, N6-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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